molecular formula C13H22ClN B11877420 (S)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride

(S)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride

Cat. No.: B11877420
M. Wt: 227.77 g/mol
InChI Key: OVWBWXOLMYFURS-ZOWNYOTGSA-N
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Description

(S)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride is a chiral amine compound with a specific stereochemistry. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dimethylphenylacetonitrile.

    Reduction: The nitrile group is reduced to the corresponding amine using hydrogenation or other reducing agents like lithium aluminum hydride.

    Chiral Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques such as crystallization with chiral acids.

    Formation of Hydrochloride Salt: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation reactors and automated chiral resolution processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(S)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing biochemical pathways and cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride: The enantiomer of the compound with different stereochemistry.

    3,5-Dimethylphenyl isocyanate: A related compound with an isocyanate functional group.

    3,5-Dimethylphenol: A simpler aromatic compound with similar substituents on the benzene ring.

Uniqueness

(S)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride is unique due to its specific chiral configuration, which can impart distinct biological and chemical properties compared to its enantiomer or other related compounds.

Properties

Molecular Formula

C13H22ClN

Molecular Weight

227.77 g/mol

IUPAC Name

(1S)-1-(3,5-dimethylphenyl)-3-methylbutan-1-amine;hydrochloride

InChI

InChI=1S/C13H21N.ClH/c1-9(2)5-13(14)12-7-10(3)6-11(4)8-12;/h6-9,13H,5,14H2,1-4H3;1H/t13-;/m0./s1

InChI Key

OVWBWXOLMYFURS-ZOWNYOTGSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)[C@H](CC(C)C)N)C.Cl

Canonical SMILES

CC1=CC(=CC(=C1)C(CC(C)C)N)C.Cl

Origin of Product

United States

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